molecular formula C20H19BrClN3OS B2949513 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride CAS No. 1184992-49-1

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride

Cat. No.: B2949513
CAS No.: 1184992-49-1
M. Wt: 464.81
InChI Key: BUQHJBURKFWWNC-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position and a 3-bromobenzamide moiety at the 2-position. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS.ClH/c21-16-8-4-7-15(11-16)19(25)23-20-22-17-9-10-24(13-18(17)26-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQHJBURKFWWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H27BrClN3OS
  • Molecular Weight : 442.0 g/mol
  • IUPAC Name : N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Cell Proliferation Inhibition : Compounds derived from thiazolo-pyridine structures have shown high potential in inhibiting the proliferation of cancer cells. In vitro assays indicated that these compounds could effectively halt the growth of various cancer cell lines including lung and breast cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Beta-Adrenoceptor Agonism : Research has demonstrated that derivatives of thiazolo-pyridine compounds can act as agonists for beta-adrenoceptors. This mechanism is particularly relevant for metabolic disorders and obesity management .
  • Cytotoxicity : The compound has displayed cytotoxic effects in both 2D and 3D cell culture systems. For example, it showed an IC50 value of approximately 6.75 μM against A549 lung cancer cells in 2D assays .

Case Studies and Experimental Data

A variety of experiments have been conducted to assess the biological activity of this compound:

Study Cell Line IC50 (μM) Activity Type
Study 1A5496.75 ± 0.19Antitumor (2D)
Study 2HCC8276.26 ± 0.33Antitumor (2D)
Study 3NCI-H3586.48 ± 0.11Antitumor (2D)
Study 4MRC-53.11 ± 0.26Cytotoxicity

This table summarizes the IC50 values from various studies demonstrating the compound's effectiveness against different cancer cell lines.

Structure-Activity Relationship (SAR)

The integrity of the thiazolo-pyridine core structure is critical for maintaining biological activity. Modifications to this structure can significantly affect its selectivity and potency towards beta-adrenoceptors and other molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzamide/acetamide group and the bicyclic core. Below is a detailed comparison based on available evidence:

Table 1: Key Comparisons

Compound Name Substituent (R-group) Molecular Weight (g/mol) Key Properties/Applications References
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride (Target Compound) 3-Bromobenzamide Not explicitly reported Hypothesized enhanced lipophilicity and halogen-bonding potential due to bromine substituent.
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (Analog 1) 4-tert-Butylbenzamide ~484.0* Increased steric bulk; tert-butyl groups often improve metabolic stability and target affinity .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride (Analog 2) 4-Fluorophenylacetamide ~438.5* Fluorine substituent may enhance bioavailability and CNS penetration; acetamide backbone alters flexibility .

*Molecular weights estimated based on formula and substituent contributions.

Structural and Functional Insights

Substituent Effects on Lipophilicity: The 3-bromobenzamide group in the target compound likely increases lipophilicity (logP) compared to the 4-fluorophenylacetamide in Analog 2. Bromine’s polarizability may also facilitate halogen bonding, a feature critical for protein-ligand interactions .

Backbone Flexibility :

  • The benzamide scaffold in the target compound and Analog 1 provides rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
  • Analog 2’s acetamide linker introduces conformational flexibility, which may enhance binding to allosteric sites .

Pharmacokinetic Considerations :

  • The hydrochloride salt in all three compounds improves aqueous solubility, critical for oral bioavailability.
  • Fluorine in Analog 2 may reduce first-pass metabolism via cytochrome P450 inhibition, a common strategy in CNS-targeted drugs .

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